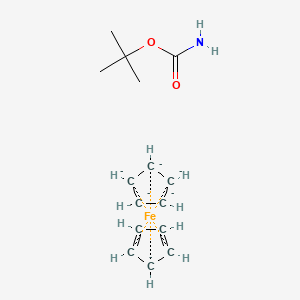
Tert-butyl carbamate;cyclopenta-1,3-diene;cyclopentane;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl carbamate;cyclopenta-1,3-diene;cyclopentane;iron is a complex compound that combines several distinct chemical entities Tert-butyl carbamate is a carbamate ester, cyclopenta-1,3-diene is a conjugated diene, cyclopentane is a saturated hydrocarbon, and iron is a transition metal
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl carbamate typically involves the reaction of tert-butyl alcohol with phosgene or its derivatives in the presence of a base . Cyclopenta-1,3-diene can be synthesized through the dehydrogenation of cyclopentane or by the Diels-Alder reaction involving cyclopentadiene . Cyclopentane is usually obtained through the hydrogenation of cyclopentene or by cracking cyclohexane . Iron is commonly sourced from iron ores through reduction processes in blast furnaces.
Industrial Production Methods
Industrial production of these components involves large-scale chemical processes. Tert-butyl carbamate is produced using continuous flow reactors to ensure high yield and purity . Cyclopenta-1,3-diene is produced via catalytic dehydrogenation of cyclopentane in the presence of metal catalysts . Cyclopentane is produced through catalytic hydrogenation processes . Iron is extracted from its ores using blast furnaces and refined through various metallurgical processes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Cyclopenta-1,3-diene can undergo oxidation to form cyclopentadienone.
Reduction: Tert-butyl carbamate can be reduced to tert-butylamine.
Substitution: Cyclopentane can undergo halogenation reactions to form halocyclopentanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used for the reduction of tert-butyl carbamate.
Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of light or heat.
Major Products
Oxidation: Cyclopentadienone from cyclopenta-1,3-diene.
Reduction: Tert-butylamine from tert-butyl carbamate.
Substitution: Halocyclopentanes from cyclopentane.
Aplicaciones Científicas De Investigación
Tert-butyl carbamate;cyclopenta-1,3-diene;cyclopentane;iron has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of this compound depends on its individual components:
Tert-butyl carbamate: Acts as a protecting group for amines in peptide synthesis, preventing unwanted reactions during the synthesis process.
Cyclopenta-1,3-diene: Participates in Diels-Alder reactions, forming cyclohexene derivatives.
Cyclopentane: Undergoes substitution reactions, forming various substituted cyclopentanes.
Iron: Functions as a catalyst in various chemical reactions, facilitating electron transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane: Similar to cyclopentane but with a six-membered ring.
Cyclohexadiene: Similar to cyclopenta-1,3-diene but with a six-membered ring and two double bonds.
Ethyl carbamate: Similar to tert-butyl carbamate but with an ethyl group instead of a tert-butyl group.
Uniqueness
Tert-butyl carbamate: Unique due to its bulky tert-butyl group, providing steric hindrance and stability.
Cyclopenta-1,3-diene: Unique due to its conjugated diene system, making it highly reactive in Diels-Alder reactions.
Cyclopentane: Unique due to its saturated nature, making it less reactive than its unsaturated counterparts.
Propiedades
Fórmula molecular |
C15H21FeNO2-6 |
|---|---|
Peso molecular |
303.18 g/mol |
Nombre IUPAC |
tert-butyl carbamate;cyclopenta-1,3-diene;cyclopentane;iron |
InChI |
InChI=1S/C5H11NO2.2C5H5.Fe/c1-5(2,3)8-4(6)7;2*1-2-4-5-3-1;/h1-3H3,(H2,6,7);2*1-5H;/q;-5;-1; |
Clave InChI |
IZTSNUSPYXINJY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N.[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


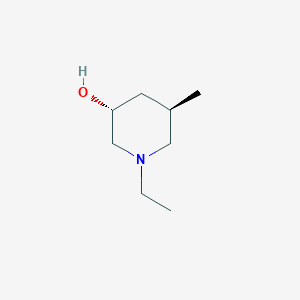
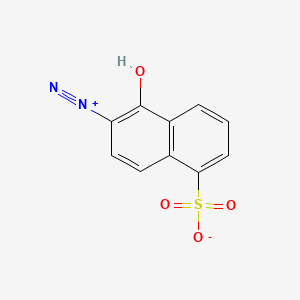
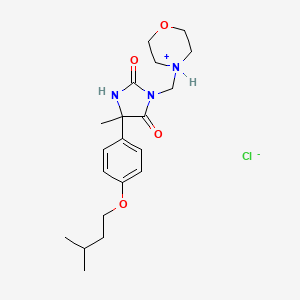
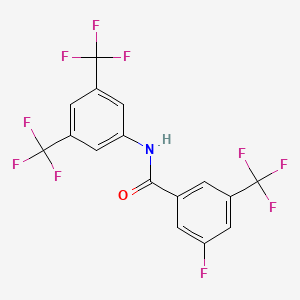

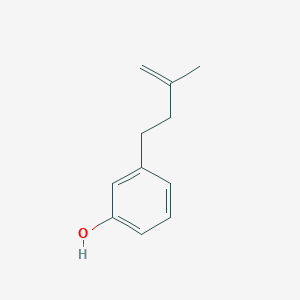
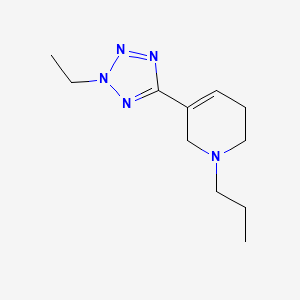
![5-[N-(1-benzylpiperidin-4-yl)-C-methylcarbonimidoyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/structure/B13779675.png)
![4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid](/img/structure/B13779690.png)
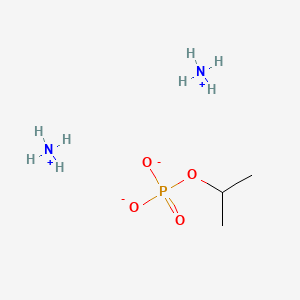
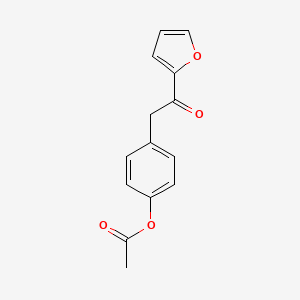
![2-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B13779708.png)
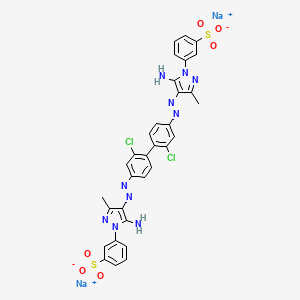
![4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13779729.png)
